molecular formula C12H16N2O B2697511 N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide CAS No. 926247-04-3

N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide

Cat. No. B2697511
CAS RN: 926247-04-3
M. Wt: 204.273
InChI Key: MJJZKJAKJMAJNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide” is a chemical compound with the empirical formula C12H16N2O . Its molecular weight is 204.27 .


Molecular Structure Analysis

The SMILES string for this compound is NCc1cccc(NC(=O)C2CCC2)c1 . The InChI is 1S/C12H16N2O/c13-8-9-3-1-6-11(7-9)14-12(15)10-4-2-5-10/h1,3,6-7,10H,2,4-5,8,13H2,(H,14,15) .


Physical And Chemical Properties Analysis

The physical state of “this compound” is solid . It has a predicted melting point of 149.89°C and a predicted boiling point of approximately 422.9°C at 760 mmHg . The predicted density is approximately 1.2 g/cm3, and the predicted refractive index is n20D 1.63 .

Scientific Research Applications

Synthesis and Characterization

A significant aspect of research on N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide involves its synthesis and analytical characterization. For instance, McLaughlin et al. (2016) identified and characterized a compound closely related to this compound, emphasizing the importance of accurate identification in the field of research chemicals and highlighting the synthesis routes and analytical techniques used for such compounds (McLaughlin et al., 2016). Similarly, Gutiérrez-Abad et al. (2010) synthesized highly functionalized cyclobutane-containing peptide dendrimers, showcasing the versatile applications of cyclobutane derivatives in creating complex molecular architectures (Gutiérrez-Abad et al., 2010).

Potential Therapeutic Targets

Research into the therapeutic applications of compounds related to this compound has led to discoveries that could inform future drug development. For example, He et al. (2015) found that a similar compound, N-(5-Chloro-2,4-dihydroxyphenyl)-1-phenylcyclobutanecarboxamide, inhibits the fat mass and obesity-associated protein (FTO), uncovering a novel binding site that could be exploited for treating obesity or obesity-associated diseases (He et al., 2015).

Chemical Properties and Reactions

The study of this compound derivatives extends to examining their chemical reactions and stability under various conditions. Franz et al. (2017) investigated the metabolism and thermal stability of a synthetic cannabinoid closely related to this compound, providing insights into its behavior under physiological and pyrolytic conditions (Franz et al., 2017).

Safety and Hazards

As for safety and hazards, it’s important to note that Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product . Therefore, buyers assume responsibility to confirm product identity and/or purity .

properties

IUPAC Name

N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c13-8-9-3-1-6-11(7-9)14-12(15)10-4-2-5-10/h1,3,6-7,10H,2,4-5,8,13H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJJZKJAKJMAJNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NC2=CC=CC(=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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